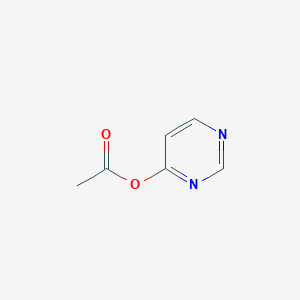

Pyrimidin-4-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

98197-80-9 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

pyrimidin-4-yl acetate |

InChI |

InChI=1S/C6H6N2O2/c1-5(9)10-6-2-3-7-4-8-6/h2-4H,1H3 |

InChI Key |

MCUFMXVJDURFIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=NC=NC=C1 |

Origin of Product |

United States |

Significance of Pyrimidine Scaffolds in Advanced Heterocyclic Synthesis

The pyrimidine (B1678525) ring system is a fundamental scaffold in the realm of heterocyclic chemistry. wjahr.com Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the 1 and 3 positions. gsconlinepress.comwjarr.com This structural motif is of paramount importance as it forms the core of several essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA). gsconlinepress.comignited.in The inherent biological significance of pyrimidines has spurred extensive research into their synthesis and functionalization.

In advanced heterocyclic synthesis, pyrimidine scaffolds serve as versatile building blocks for the construction of more complex molecular architectures. ignited.in The presence of the nitrogen atoms within the ring influences its electronic properties, making it susceptible to a variety of chemical transformations. Synthetic chemists leverage these properties to develop novel methodologies for creating diverse libraries of pyrimidine derivatives. These derivatives often exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. gsconlinepress.comwjarr.comignited.in The ability to readily modify the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile.

The synthesis of fused heterocyclic systems containing the pyrimidine ring, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, further highlights the importance of this scaffold. rsc.org These fused systems are often pursued for their potential as novel therapeutic agents. rsc.org Multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, are frequently employed in the synthesis of pyrimidine-based compounds, demonstrating the efficiency and adaptability of pyrimidine chemistry. rsc.orgorganic-chemistry.org

Interactive Data Table: Examples of Bioactive Pyrimidine Derivatives

| Compound Class | Therapeutic Area | Reference |

| Pyrimidine-4-carboxamides | NAPE-PLD Inhibition | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Antitumor | rsc.org |

| Pyrimidine sulfonamides | Antiplatelet | wjarr.com |

| Indolyl-pyrimidines | Antibacterial | wjarr.com |

Mechanistic Investigations and Reactivity Studies of Pyrimidin 4 Yl Acetate and Its Derivatives

Nucleophilic and Electrophilic Transformations of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic dictates its reactivity, making it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. Conversely, electrophilic substitution is generally disfavored unless the ring is activated by electron-donating groups.

Nucleophilic Substitution:

The pyrimidine ring in compounds such as ethyl 2-(pyrimidin-4-yl)acetate is electron-deficient, which facilitates nucleophilic substitution reactions. The presence of a good leaving group at the 4-position, such as a halogen or a triazolyl group, allows for the introduction of various nucleophiles. For instance, C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides react with a range of carbon nucleophiles, including nitroalkanes, malononitrile (B47326), and various esters, in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield novel C-4 substituted pyrimidine derivatives. nih.gov

In a similar vein, the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine involves a key nucleophilic substitution step where a chloro group at the 4-position of the pyrimidine ring is displaced by morpholine. atlantis-press.com The reactivity of the pyrimidine core can be further modulated by substituents. For example, substitutions at the 2- and 4-positions with thioethers or chloro groups have been shown to significantly enhance bioactivity.

The following table summarizes representative nucleophilic substitution reactions on pyrimidine derivatives related to pyrimidin-4-yl acetate (B1210297).

| Substrate | Nucleophile | Reagent/Catalyst | Product | Reference |

| C4-(1,2,4-triazol-1-yl) pyrimidine nucleoside | Malononitrile | DBU | C4-(dicyanomethyl) pyrimidine nucleoside | nih.gov |

| C4-(1,2,4-triazol-1-yl) pyrimidine nucleoside | Ethyl nitroacetate | DBU | C4-(nitro(ethoxycarbonyl)methyl) pyrimidine nucleoside | nih.gov |

| 4-Chlorothieno[3,2-d]pyrimidine | Morpholine | - | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | atlantis-press.com |

| 4-(Pyridin-4-yl)pyrimidine-2-thiol | Ethyl bromoacetate | NaOH | Ethyl 2-((4-(pyridin-4-yl)pyrimidin-2-yl)thio)acetate |

Electrophilic Substitution:

Electrophilic substitution on the pyrimidine ring is less common due to its π-deficient nature. The ring nitrogen atoms strongly deactivate the carbon atoms towards electrophilic attack. Such reactions typically require harsh conditions and often result in low yields. However, the presence of activating groups, such as hydroxyl or amino groups, can facilitate electrophilic substitution.

For instance, studies on 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole have shown that electrophilic substitution occurs exclusively at the C-4 position of the attached pyrazole (B372694) ring, which is a more electron-rich system. researchgate.net Direct electrophilic substitution on the pyrimidine ring of a pyrimidin-4-yl acetate system is not extensively documented and is expected to be challenging without significant activation.

Radical Pathways in Pyrimidine N-Oxide Rearrangements Leading to Acetoxymethyl Derivatives

The Boekelheide rearrangement of pyrimidine N-oxides in the presence of acetic anhydride (B1165640) is a key transformation that leads to the formation of 4-acetoxymethyl-substituted pyrimidines. thieme-connect.de While concerted smolecule.comsmolecule.com-sigmatropic rearrangements and stepwise ionic processes have been proposed, significant experimental and computational evidence points towards the involvement of radical intermediates.

The reaction is initiated by the O-acylation of the pyrimidine N-oxide with acetic anhydride. Subsequent deprotonation of the methyl group at the 4-position can lead to an exo-methylene intermediate. However, studies have shown that the reaction mixture often contains side products that are indicative of radical pathways. For example, the formation of products incorporating solvent fragments when the reaction is performed in solvents that are prone to hydrogen atom abstraction supports the existence of a (pyrimidin-4-yl)methyl radical.

Furthermore, the rearrangement can be influenced by the presence of radical initiators or inhibitors. The addition of radical initiators like benzoyl peroxide or AIBN (azobisisobutyronitrile) can affect the product distribution, while radical trapping agents like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) can intercept the key radical intermediate.

The proposed radical pathway involves the homolytic cleavage of the N-O bond in an intermediate species, generating the (pyrimidin-4-yl)methyl radical and an acetoxy radical. These radicals can then recombine to form the final acetoxymethyl product or participate in side reactions. The use of trifluoroacetic anhydride, a more electrophilic reagent, can promote the rearrangement at lower temperatures, affording 4-hydroxymethyl-substituted pyrimidines directly. thieme-connect.de

Intramolecular and Intermolecular Cyclization Reactions

This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic systems through both intramolecular and intermolecular cyclization reactions.

Intramolecular Cyclization:

Derivatives of this compound can be designed to undergo intramolecular cyclization to form fused ring systems. For example, (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide, prepared from 2-amino-4,6-dimethylpyrimidine (B23340) and ethyl chloroacetate (B1199739) followed by reaction with hydrazine (B178648) hydrate, serves as a key intermediate. This hydrazide can be treated with N-aryl/alkyl isothiocyanates and subsequently cyclized under different conditions to yield pyrimidine-fused oxadiazoles, thiadiazoles, and triazoles. niscpr.res.in

Another example involves the intramolecular cyclization of ethyl (3-cyanopyridin-2-ylsulphanyl)acetate derivatives, which can be prepared from the corresponding 2-thioxo-1,2-dihydropyridine-3-carbonitrile and ethyl chloroacetate. Heating this intermediate in DMF with potassium carbonate leads to the formation of a thieno[2,3-b]pyridine (B153569) ring system. researchgate.net

Intermolecular Cyclization:

This compound derivatives can also participate in intermolecular cyclization reactions. A notable example is the reagent-controlled regiodivergent cyclization of 2-aminobenzothiazoles with β-ketoesters. beilstein-journals.orgnih.govbeilstein-journals.org While not directly involving this compound, this reaction highlights the reactivity patterns of related systems. Depending on the reagents used, different fused heterocycles can be obtained. For instance, using a Brønsted base like KOt-Bu with a radical initiator leads to benzo[d]imidazo[2,1-b]thiazoles, whereas a Lewis acid catalyst like In(OTf)₃ directs the reaction towards the formation of benzo niscpr.res.innih.govthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.orgnih.govbeilstein-journals.org

The following table provides examples of cyclization reactions involving pyrimidine derivatives.

| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference |

| (4,6-Dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide | Intramolecular | N-Aryl isothiocyanate, then I₂/KI | (5-Arylamino- smolecule.comniscpr.res.insmolecule.com-oxadiazol-2-ylmethyl)-(4,6-dimethyl-pyrimidin-2-yl)-amine | niscpr.res.in |

| (4,6-Dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide | Intramolecular | N-Aryl isothiocyanate, then o-phosphoric acid | (5-Arylamino- smolecule.comniscpr.res.insmolecule.com-thiadiazol-2-ylmethyl)-(4,6-dimethyl-pyrimidin-2-yl)-amine | niscpr.res.in |

| Ethyl (3-cyanopyridin-2-ylsulphanyl)acetate | Intramolecular | K₂CO₃, DMF, heat | Thieno[2,3-b]pyridine derivative | researchgate.net |

| 2-Aminobenzothiazole and a β-ketoester | Intermolecular | In(OTf)₃ | Benzo niscpr.res.innih.govthiazolo[3,2-a]pyrimidin-4-one | beilstein-journals.orgnih.govbeilstein-journals.org |

Role of the Acetate Moiety in Directing Regioselectivity and Reactivity

In the context of the Boekelheide rearrangement, the acetate group is introduced as a consequence of the reaction with acetic anhydride and becomes the key functional group in the final product. thieme-connect.de The nature of the acyl group can impact the reaction conditions, as seen with the more reactive trifluoroacetic anhydride. thieme-connect.de

The ester functional group of the acetate moiety can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. smolecule.com This acid can then participate in further reactions, such as decarboxylation or be used as a handle for the introduction of other functional groups.

Furthermore, the methylene (B1212753) group adjacent to the carbonyl of the acetate moiety is activated and can be a site for further functionalization. For instance, in triazolo[1,5-a]pyrimidine systems bearing an acetate group at the 7-position, this active methylene group is the most reactive site for alkylation reactions.

In reactions involving cyclization, the acetate group can act as a precursor to a reactive intermediate. For example, the conversion of an ethyl acetate derivative to an acid hydrazide is a key step in the synthesis of fused heterocyclic systems, where the hydrazide moiety then participates in the cyclization. niscpr.res.in

The regioselectivity of reactions on the pyrimidine ring can also be influenced by the presence of the acetate group, although this is often in concert with other substituents on the ring. For example, in the decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones, the solvent polarity was found to be a key factor in determining whether the addition occurs in a Michael-type or Mannich-type fashion, leading to different regioisomeric (2-oxohexahydropyrimidin-4-yl)acetic acid derivatives. nih.gov

Pyrimidin 4 Yl Acetate As a Versatile Synthon in Complex Heterocyclic Annulations and Derivatizations

Construction of Fused Pyrimidine (B1678525) Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Thienopyrimidines)

Pyrimidin-4-yl acetate (B1210297) serves as a key precursor for the synthesis of various fused pyrimidine systems, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.

Pyrazolo[3,4-d]pyrimidines: These fused systems are often synthesized through multi-step sequences. While direct use of pyrimidin-4-yl acetate is not explicitly detailed in the provided search results, related pyrimidine derivatives are crucial. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved by reacting substituted pyrazoles with reagents like formic acid. mdpi.com In some methodologies, a pyrimidine ring is constructed onto a pre-existing pyrazole (B372694) core. nih.govderpharmachemica.com The versatility of the pyrimidine scaffold allows for the introduction of various functional groups, which can then be manipulated to facilitate the annulation of the pyrazole ring.

Thienopyrimidines: The synthesis of thienopyrimidines often involves the construction of a pyrimidine ring onto a thiophene (B33073) precursor. For example, 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine can be synthesized from methyl 3-aminothiophene-2-carboxylate and formamidine (B1211174) acetate in a three-step process involving condensation, chlorination, and nucleophilic substitution. researchgate.net Another approach involves the reaction of 2-aminothiophene-3-carboxylic acid with acid chlorides to form thieno[2,3-d] mdpi.comCurrent time information in Bangalore, IN.oxazin-4-ones, which are then converted to thieno[2,3-d]pyrimidin-4(3H)-one derivatives. hilarispublisher.com The reactivity of the pyrimidine ring in these systems allows for further functionalization. raco.catekb.egacgpubs.org

Table 1: Synthesis of Fused Pyrimidine Systems

| Fused System | Starting Materials | Key Intermediates | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, Formic acid | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | mdpi.com |

| Thieno[3,2-d]pyrimidines | Methyl 3-aminothiophene-2-carboxylate, Formamidine acetate | Thieno[3,2-d]pyrimidin-4-ol, 4-Chlorothieno[3,2-d]pyrimidine | researchgate.net |

| Thieno[2,3-d]pyrimidines | 2-aminothiophene-3-carboxylic acid, Acid chlorides | 2-phenyl-4H-thieno[2,3-d] mdpi.comCurrent time information in Bangalore, IN.oxazin-4-one | hilarispublisher.com |

Design and Synthesis of Complex Polycyclic N-Heterocycles Incorporating Pyrimidine-Acetate Units

The strategic incorporation of the pyrimidine-acetate motif allows for the construction of intricate polycyclic N-heterocyclic architectures. These complex structures are often designed to interact with specific biological targets.

The synthesis of polycyclic N-heterocycles is a significant area of research, with many strategies developed to access these complex molecules. nih.govmdpi.com Pyrimidine derivatives serve as crucial building blocks in these syntheses. For instance, pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds can be synthesized through various ring annulation strategies. nih.gov Similarly, pyridopyrimidines are another important class of fused heterocycles with diverse biological activities. rsc.orgjchr.orgnih.gov

The synthesis of such complex systems often involves multi-component reactions or sequential cyclization strategies. nih.gov For example, a one-pot three-component cyclization has been reported for the preparation of novel nitrogen-containing pentacyclic compounds. nih.gov While the direct use of this compound in these specific examples is not highlighted, the underlying principles of using functionalized pyrimidines as key synthons are evident. The acetate group can serve as a handle for further elaboration or as a key component of a pharmacophore.

Table 2: Examples of Polycyclic N-Heterocycles from Pyrimidine Precursors

| Heterocyclic System | Synthetic Approach | Precursor Type | Reference |

|---|---|---|---|

| Pyrimido[1,6-a]pyrimidines | Ring annulation | 6-aminopyrimidine derivatives | nih.gov |

| Pyrido[2,3-d]pyrimidines | Multi-component reaction | Amino-uracil derivatives, aryl aldehydes, malononitrile (B47326) | rsc.org |

| Nitrogen-containing pentacycles | One-pot three-component cyclization | Aryl isothiocyanate, ninhydrin, o-phenylenediamine | nih.gov |

Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For Pyrimidin-4-yl acetate (B1210297), ¹H and ¹³C NMR spectra would provide definitive evidence for its structural integrity by identifying the chemical environment of each hydrogen and carbon atom.

Detailed Research Findings: In a typical ¹H NMR spectrum of a pyrimidine (B1678525) derivative, the protons on the heterocyclic ring exhibit characteristic chemical shifts in the aromatic region. nih.govchemicalbook.com The proton at position 2 of the pyrimidine ring is expected to appear at the most downfield shift due to the deshielding effect of the two adjacent nitrogen atoms. The protons at positions 5 and 6 would also resonate in the aromatic region, with their coupling patterns providing information about their adjacency. The methyl protons of the acetate group would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the pyrimidine ring would have distinct chemical shifts, with C4, being attached to the electronegative oxygen of the acetate group, showing a significant downfield shift. mdpi.com The carbonyl carbon of the acetate group would be readily identifiable by its characteristic resonance at the low field end of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrimidin-4-yl acetate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 9.1 - 9.3 | - |

| H-5 | 7.2 - 7.4 | - |

| H-6 | 8.6 - 8.8 | - |

| -CH₃ (acetate) | 2.1 - 2.3 | 20 - 22 |

| C-2 | - | 158 - 160 |

| C-4 | - | 165 - 167 |

| C-5 | - | 120 - 122 |

| C-6 | - | 155 - 157 |

| C=O (acetate) | - | 168 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. researchgate.netresearchgate.net

Detailed Research Findings: For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the unambiguous confirmation of its elemental formula (C₆H₆N₂O₂). In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. A characteristic fragmentation pathway for this compound would likely involve the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) radical cation, leading to the formation of a stable pyrimidin-4-ol cation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₆H₆N₂O₂]⁺ | 138.04 | Molecular Ion |

| [C₄H₄N₂O]⁺ | 96.03 | Loss of ketene (CH₂=C=O) |

| [C₃H₃N₂]⁺ | 67.03 | Further fragmentation of the pyrimidine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net

Detailed Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. A strong absorption band in the region of 1750-1735 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyrimidine ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring would give rise to a series of bands in the 1600-1400 cm⁻¹ region. core.ac.uk

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Ester C=O | Stretching | 1750 - 1735 |

| Aromatic C=C and C=N | Stretching | 1600 - 1400 |

| Ester C-O | Stretching | 1300 - 1000 |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides accurate information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Detailed Research Findings: While a specific crystal structure for this compound is not readily available in the cited literature, analysis of related pyrimidine derivatives provides insight into the expected structural features. nih.govnih.gov An SC-XRD study of this compound would reveal the planarity of the pyrimidine ring. It would also determine the orientation of the acetate group relative to the pyrimidine ring. The packing of the molecules in the crystal lattice would be dictated by various intermolecular interactions, which can be further analyzed using techniques like Hirshfeld surface analysis. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SC-XRD. nih.gov This analysis provides a graphical representation of the regions of close contact between neighboring molecules.

Future Perspectives and Emerging Research Avenues in Pyrimidin 4 Yl Acetate Chemistry

Untapped Synthetic Routes and Methodological Innovations for Enhanced Efficiency

While classical methods for pyrimidine (B1678525) synthesis are well-established, the pursuit of greater efficiency, sustainability, and molecular diversity continues to drive methodological innovation. For Pyrimidin-4-yl acetate (B1210297) and its analogs, several underexplored synthetic strategies hold considerable promise.

One novel approach involves a cascade reaction using activated skipped diynes and amidines, which provides a route to highly substituted pyrimidine analogs equipped with an oxy-derivatized acetate moiety. nih.gov This method assembles the six-membered ring through two successive aza-Michael additions, followed by aromatization, offering a streamlined pathway to complex structures. nih.gov Another avenue lies in adapting Cu-catalyzed aerobic cyclocondensation reactions, which have shown promise in constructing highly functionalized pyrimidines from α-acyl ketene (B1206846) dithioacetals. researchgate.net The application of this method could provide a direct and efficient route to Pyrimidin-4-yl acetate precursors.

Furthermore, green chemistry principles are increasingly being applied to heterocyclic synthesis. The use of room-temperature ionic liquids (RTILs) as solvents in multicomponent reactions has been shown to produce excellent yields of pyrimidine derivatives under mild conditions. mdpi.com Similarly, catalyst-free cyclization reactions promoted by biodegradable solvents like ethylene (B1197577) glycol represent an environmentally friendly and economical alternative for constructing pyrimidine cores. researchgate.net The adaptation of these green methodologies for the synthesis of this compound could significantly enhance the efficiency and sustainability of its production. A versatile route that has been demonstrated for related structures involves the reaction of amidines with α-amino acid alkynyl ketones, which could be explored for a more direct synthesis of pyrimidine cores bearing acetate or related functionalities. rsc.org

Table 1: Emerging Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Key Features | Potential Advantage for this compound |

|---|---|---|

| Cascade Reactions | Utilizes activated skipped diynes and amidines in a multi-step, one-pot process. nih.gov | Direct synthesis of pyrimidines with oxy-derivatized acetate moieties. nih.gov |

| Cu-Catalyzed Aerobic Cyclocondensation | Employs a copper catalyst and oxygen as an oxidant. researchgate.net | High functional group tolerance, potentially simplifying synthesis. researchgate.net |

| Ionic Liquid-Mediated Synthesis | Uses RTILs as solvents for multicomponent reactions at room temperature. mdpi.com | Improved yields and milder reaction conditions. |

| Catalyst-Free Cyclization | Employs biodegradable solvents like ethylene glycol to promote the reaction. researchgate.net | Environmentally friendly, low-cost, and simplified purification. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the this compound scaffold is ripe for further investigation. The interplay between the pyrimidine ring and the 4-yl acetate substituent could give rise to novel and unprecedented chemical transformations. The acetate group, traditionally viewed as a simple protecting group or a precursor to the corresponding pyrimidin-4-ol, may function as a leaving group in advanced cross-coupling reactions. This could open new pathways for C-C and C-N bond formation at the C4 position, a strategy that has been extensively used at other positions on the pyrimidine ring, such as in Suzuki–Miyaura coupling of bromopyrimidines. nih.gov

Moreover, unexpected pyrimidine ring transformations have been observed in reactions of substituted pyrimidines with nucleophiles like anilines. researcher.life Investigating the behavior of this compound under similar conditions could reveal novel rearrangement or ring-opening/ring-closing cascades, leading to entirely new heterocyclic systems. The carbonyl group of the acetate moiety could also be exploited in intramolecular cyclization reactions, potentially leading to the formation of fused bicyclic systems that are of significant interest in medicinal chemistry.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of advanced computational modeling is set to revolutionize the study of pyrimidine chemistry. In silico techniques offer powerful tools for predicting synthetic outcomes, understanding reaction mechanisms, and designing molecules with desired properties, thereby reducing the need for extensive empirical screening.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to establish correlations between the structural features of pyrimidine derivatives and their chemical or biological activities. nih.govbg.ac.rs Such models can predict the properties of novel this compound derivatives before synthesis, guiding researchers toward compounds with enhanced characteristics. nih.govbg.ac.rs

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.netjchemrev.com For this compound, DFT can be used to calculate parameters like HOMO-LUMO energy gaps, molecular electrostatic potentials, and bond lengths to predict its reactivity towards electrophiles and nucleophiles. researchgate.netjchemrev.com This allows for the rational design of experiments and the prediction of reaction pathways for both known and novel transformations.

Furthermore, computational approaches like Fragment-Based Drug Design (FBDD) and molecular docking are being employed to design novel pyrimidine-based compounds for specific biological targets. nih.gov These methods can be used to model how this compound-derived scaffolds interact with protein active sites, facilitating the rational design of potent and selective inhibitors. nih.govmdpi.com

Table 2: Applications of Computational Modeling in Pyrimidine Chemistry

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| QSAR | Predicts biological activity and physicochemical properties based on molecular structure. nih.govbg.ac.rs | Guides the design of derivatives with specific, targeted properties. |

| DFT | Calculates electronic structure, molecular geometry, and reaction energetics. researchgate.netjchemrev.com | Predicts reactivity, reaction mechanisms, and spectroscopic properties. researchgate.net |

| Molecular Docking / FBDD | Simulates the interaction of a ligand with a biological target's binding site. nih.govmdpi.com | Facilitates the rational design of targeted inhibitors based on the pyrimidine-acetate scaffold. |

Development of Pyrimidine-Acetate Scaffolds for Targeted Chemical Research

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. nih.govnih.gov The this compound framework serves as a highly versatile starting point for the development of novel molecular probes and therapeutic candidates.

The acetate group provides a convenient synthetic handle. It can be readily hydrolyzed to the corresponding pyrimidin-4-ol, a common intermediate, or converted into a wide array of other functional groups such as ethers, amines, or amides through subsequent reactions. This flexibility allows for the systematic structural modification of the scaffold to optimize interactions with specific biological targets. For instance, various pyrimidine scaffolds have been developed as potent anticancer agents, often by targeting protein kinases. nih.govrsc.org The this compound core can be elaborated to generate libraries of compounds for screening against such targets.

Research into pyridopyrimidine scaffolds, which are fused pyrimidine-pyridine ring systems, has yielded potent dual PI3K/mTOR inhibitors. acs.org The this compound structure could serve as a key building block in novel synthetic routes to these and other complex fused heterocyclic systems. By leveraging the known reactivity of the pyrimidine core and the synthetic versatility of the acetate group, researchers can design and synthesize new generations of molecules for targeted applications in chemical biology and drug discovery. bohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.